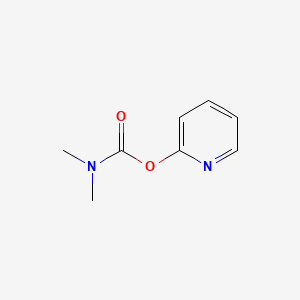

Dimethyl-carbamic acid pyridin-2-yl ester

Description

Carbamates are widely studied for their biological activity, including applications in pharmaceuticals and agrochemicals. This compound’s structure combines the electron-rich pyridine moiety with the carbamate functional group, which can influence reactivity, stability, and interactions with biological targets .

Properties

IUPAC Name |

pyridin-2-yl N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10(2)8(11)12-7-5-3-4-6-9-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRNSAMDISDEFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275630 | |

| Record name | Pyridin-2-yl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6969-89-7 | |

| Record name | NSC68653 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridin-2-yl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl-carbamic acid pyridin-2-yl ester can be synthesized through the reaction of pyridin-2-ol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety, especially when handling reactive intermediates like dimethylcarbamoyl chloride.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products:

Oxidation: Pyridine-2-carboxylic acid derivatives.

Reduction: Pyridin-2-ylmethanol derivatives.

Substitution: Various substituted pyridin-2-yl esters.

Scientific Research Applications

Pharmaceutical Applications

Dimethyl-carbamic acid pyridin-2-yl ester exhibits notable pharmacological properties, primarily due to its role as an acetylcholinesterase inhibitor . This inhibition leads to increased levels of acetylcholine, which is crucial for neurotransmission. The compound has potential therapeutic applications in treating diseases such as:

- Alzheimer's Disease : The inhibition of acetylcholinesterase can enhance cognitive function by increasing acetylcholine levels in the brain.

- Myasthenia Gravis : This autoimmune disorder affects neuromuscular transmission; enhancing acetylcholine availability can alleviate symptoms.

Case Studies

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective effects through its interaction with various neurotransmitter systems, suggesting its potential in developing treatments for neurodegenerative diseases.

- Binding Affinity Studies : Studies have shown that this compound competes effectively with acetylcholine at the active site of acetylcholinesterase, leading to prolonged neurotransmitter action. This mechanism underpins its therapeutic potential.

Applications in Agricultural Chemistry

Beyond pharmaceuticals, this compound is also used in agricultural applications:

- Pesticide Development : Its structure allows for effective pest control formulations while minimizing environmental impact.

Material Science and Biochemical Research

The compound's unique properties make it suitable for various applications:

- Material Science : It is utilized in the development of advanced materials such as polymers that exhibit enhanced thermal stability and chemical resistance.

- Biochemical Research : Researchers leverage this compound to study enzyme inhibition mechanisms, contributing to a better understanding of metabolic pathways and aiding in the development of new therapeutic agents .

Mechanism of Action

The mechanism of action of dimethyl-carbamic acid pyridin-2-yl ester involves its interaction with specific molecular targets, such as enzymes. The ester group can form covalent bonds with the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Phenyl vs. Methyl Esters : The phenyl ester (C₁₂H₁₀N₂O₂) in Phenyl pyridin-2-ylcarbamate exhibits higher hydrophobicity (logP ~2.1) compared to the methyl ester in this compound (logP ~1.2), impacting solubility and membrane permeability.

- Quaternary Nitrogen Effects : The pyridinium bromide derivative has a permanent positive charge, improving water solubility but limiting blood-brain barrier penetration.

Biological Activity

Dimethyl-carbamic acid pyridin-2-yl ester, a compound belonging to the class of carbamates, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound is characterized by its carbamate linkage, which is known for enhanced stability compared to other ester linkages. The synthesis typically involves the reaction of pyridine derivatives with dimethylcarbamoyl chloride under controlled conditions, leading to the formation of the ester bond.

1. Antimicrobial Properties

Research indicates that various pyridine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against a broad spectrum of pathogens, including bacteria and fungi. The minimum inhibitory concentrations (MICs) for these compounds often fall within a range that suggests potential therapeutic applications in treating infections.

2. Anticancer Activity

The anticancer potential of dimethyl-carbamic acid derivatives has been explored in several studies. One notable study reported that these compounds can inhibit cell proliferation in various cancer cell lines, including prostate and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, making them candidates for further development as anticancer agents.

3. Neuroprotective Effects

A derivative of dimethyl-carbamic acid has been evaluated for its neuroprotective properties, particularly in models of Alzheimer's disease. It was found to inhibit acetylcholinesterase (AChE) activity, leading to increased acetylcholine levels in neuronal tissues. This action supports cognitive function and offers a multi-target approach to neuroprotection against amyloid-beta toxicity.

Case Studies

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds inhibit key enzymes such as AChE, which is crucial for neurotransmitter regulation.

- Cell Cycle Modulation : They interfere with cell cycle progression in cancer cells, leading to increased apoptosis.

- Membrane Disruption : Some derivatives exhibit the ability to disrupt microbial membranes, contributing to their antimicrobial efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.